molecular formula C9H11N3O2 B3095947 2-(Aminomethyl)-4(3H)-quinazolinone hydrate CAS No. 1269288-42-7

2-(Aminomethyl)-4(3H)-quinazolinone hydrate

Cat. No.: B3095947
CAS No.: 1269288-42-7
M. Wt: 193.20
InChI Key: VUXJHJLCYCIXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-4(3H)-quinazolinone hydrate is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The hydrate form indicates that the compound includes water molecules in its crystalline structure.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4(3H)-quinazolinone hydrate typically involves the reaction of 2-chloro-4(3H)-quinazolinone with formaldehyde and ammonia or a primary amine under acidic conditions. The reaction proceeds through a Mannich reaction mechanism, where the aminomethyl group is introduced at the 2-position of the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4(3H)-quinazolinone hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other quinazolinone derivatives with different functional groups.

Scientific Research Applications

2-(Aminomethyl)-4(3H)-quinazolinone hydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Quinazolinone derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)benzimidazole dihydrochloride hydrate
  • 2-(Aminomethyl)benzimidazole hydrate
  • 2-(Aminomethyl)benzimidazole

Uniqueness

2-(Aminomethyl)-4(3H)-quinazolinone hydrate is unique due to its specific quinazolinone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different set of interactions and activities, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(aminomethyl)-3H-quinazolin-4-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.H2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8;/h1-4H,5,10H2,(H,11,12,13);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXJHJLCYCIXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CN.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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